Analgesic Potency Comparison: Zomepirac vs. Indomethacin, Diclofenac, and Aspirin in Preclinical Pain Models
In a comprehensive preclinical analgesic evaluation using the Randall-Selitto test (rats), silver nitrate-induced arthritic pain (rats), algesic-induced writhing (mice and rats), and bradykinin intraarterial injection (dogs), zomepirac sodium demonstrated analgesic activity 0.5 to 1.7 times that of indomethacin, 2.1 to 19 times that of diclofenac sodium, and 48 to 200 times that of aspirin [1].
| Evidence Dimension | Analgesic potency (relative activity) |
|---|---|
| Target Compound Data | Zomepirac sodium: reference potency = 1.0 |
| Comparator Or Baseline | Indomethacin: 0.5–1.7× relative potency; Diclofenac sodium: 2.1–19× relative potency; Aspirin: 48–200× relative potency |
| Quantified Difference | Zomepirac potency = 0.5–1.7× indomethacin; 2.1–19× diclofenac sodium; 48–200× aspirin |
| Conditions | Randall-Selitto test (rats), silver nitrate-induced arthritic pain (rats), algesic-induced writhing (mice and rats), bradykinin intraarterial injection (dogs) |
Why This Matters
This data establishes that zomepirac exhibits a unique potency range that cannot be assumed for other pyrrole-acetic acid NSAIDs such as tolmetin, informing analytical method sensitivity requirements and reference standard selection for legacy drug studies.
- [1] Nakamura H, Imazu C, Ishii K, Yokoyama Y, Kadokawa T, Shimizu M. Analgesic activity of a non-steroidal anti-inflammatory drug, zomepirac sodium, in experimental animals. Nihon Yakurigaku Zasshi. 1982;79(6):493-508. doi: 10.1254/fpj.79.493. View Source
